2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid is an organic compound characterized by its unique structure, which includes a propanoic acid moiety attached to a benzene ring that features both methoxy and dimethyl substituents. Its molecular formula is C12H16O3, and it is classified under the categories of benzenes and monocarboxylic acids. The presence of the methoxy group and methyl groups contributes to its distinctive chemical properties, making it a subject of interest in various scientific fields.
These reactions highlight the compound's versatility in organic synthesis and its potential for further modifications.
Research indicates that 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid exhibits various biological activities. It has been investigated for its anti-inflammatory and antioxidant properties, suggesting potential therapeutic applications. In vitro studies have shown that it may inhibit pro-inflammatory enzymes and pathways, contributing to its anti-inflammatory effects. Additionally, its ability to induce apoptosis in cancer cells has been explored, indicating potential anticancer activity .
The synthesis of 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid typically involves several steps:
2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid has various applications across different fields:
Studies on the interaction of 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid with biological targets indicate that it may modulate specific pathways involved in inflammation and cancer progression. Its mechanism of action likely involves binding to certain receptors or enzymes, thereby influencing cellular responses. Further research is necessary to elucidate these interactions comprehensively .
Several compounds share structural similarities with 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(5-Fluoro-2-methoxyphenyl)propanoic acid | Contains a fluorine atom instead of a methyl group | Potentially increased biological activity due to fluorine |
| 3-(4-Methoxy-2,6-dimethylphenyl)propanoic acid | Similar structure but different positioning of substituents | May exhibit different pharmacological properties |
| 2-(2-Methoxy-3,4-dimethylphenyl)propanoic acid | Features a different arrangement of methyl groups | Variation in biological activity due to structural changes |
| 2-(4-Chlorophenyl)propanoic acid | Chlorine substituent instead of methoxy | Different reactivity patterns due to electronegative chlorine |
The uniqueness of 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid lies in its specific arrangement of functional groups and their influence on biological activity and chemical reactivity. This specificity may lead to distinct therapeutic potentials compared to similar compounds.
The methoxy group in 2-(2-methoxy-4,6-dimethylphenyl)propanoic acid serves as a versatile handle for functional group interconversion through nickel-catalyzed dealkoxylative cross-coupling. This methodology, demonstrated by Leiendecker et al., employs a bifunctional organolithium nucleophile in conjunction with a nickel catalyst to replace aromatic methoxy groups with carbon-based moieties. The reaction proceeds via oxidative addition of the C(aryl)–OMe bond to nickel, followed by transmetalation with the nucleophile and reductive elimination to form the new C–C bond.
Critical to this transformation is the use of nickel’s unique ability to cleave robust C–O bonds under mild conditions. For the target compound, this approach enables replacement of the 2-methoxy group with alkyl, aryl, or functionalized carbon chains while preserving the acid-sensitive propanoic acid moiety. The catalytic system exhibits broad functional group tolerance, accommodating ester, ketone, and heteroaromatic functionalities present in advanced derivatives.
Palladium catalysis with dual ligand systems provides complementary strategies for direct functionalization of the methoxy-bearing aromatic ring. As reported in recent studies, a combination of phosphine and nitrogen-donor ligands facilitates nondirected C–H alkenylation of aryl ethers under mild conditions. This methodology could be adapted for introducing unsaturated functionalities adjacent to the methoxy group in 2-(2-methoxy-4,6-dimethylphenyl)propanoic acid.
The reaction mechanism involves ligand-accelerated palladium insertion into the C–H bond, followed by olefin coordination and migratory insertion. For the target scaffold, this approach offers potential pathways to synthesize conjugated derivatives without requiring prefunctionalized starting materials. The dual ligand system (2,2′-bipyridine and Xantphos) enhances both reactivity and selectivity, enabling late-stage diversification of complex molecular architectures.
Table 1: Comparative Analysis of Methoxy Functionalization Strategies
The Nuclear Factor Kappa B signaling pathway represents a central regulatory mechanism governing inflammatory responses in mammalian cells [4] [5]. This transcription factor family controls the expression of numerous genes involved in immunity, inflammation, and cell survival through a complex cascade involving inhibitor kappa B proteins and their associated kinases [6] [7]. The canonical pathway activation occurs through tumor necrosis factor-alpha and interleukin-1 beta stimulation, leading to inhibitor kappa B kinase-mediated phosphorylation and subsequent degradation of inhibitor kappa B alpha [4] [8].
Research on structurally related phenylpropanoic acid derivatives has revealed significant interactions with key components of the Nuclear Factor Kappa B pathway [3]. Studies investigating phenylpropanoic acid derivatives demonstrated their ability to downregulate proteins responsible for inflammasome activation, as evidenced by reduced messenger ribonucleic acid expression of molecular markers and decreased cytokine release [3]. The inhibition mechanism appears to involve interference with the inhibitor kappa B kinase complex, which consists of two catalytic subunits and a regulatory subunit that phosphorylates inhibitor kappa B alpha on serine residues [8].
Molecular docking studies of phenylpropanoic acid derivatives have shown comparable binding profiles to established Nuclear Factor Kappa B inhibitors, suggesting potential for therapeutic development [3]. The compounds demonstrate suitable physicochemical properties for drug candidacy, with prediction studies indicating favorable molecular interactions within the Nuclear Factor Kappa B signaling cascade [3]. These findings support the hypothesis that 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid may exert its anti-inflammatory effects through similar mechanisms involving Nuclear Factor Kappa B pathway modulation.
The inhibitor kappa B kinase complex serves as a critical convergence point for multiple inflammatory signaling pathways [8] [9]. This 700-900 kilodalton molecular complex regulates the interaction between Nuclear Factor Kappa B and its inhibitory proteins through phosphorylation-dependent mechanisms [8]. Research has identified over 750 inhibitors of the Nuclear Factor Kappa B pathway, including various natural and synthetic molecules that target different levels of the signaling cascade [9].
Structural analogs of 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid, particularly those containing methoxy and dimethyl substitutions, have demonstrated the ability to interfere with inhibitor kappa B alpha degradation pathways [10] [11]. The mechanism involves prevention of the rapid degradation that normally follows tumor necrosis factor stimulation, thereby maintaining Nuclear Factor Kappa B in its inactive cytoplasmic state [12]. This stabilization effect represents a crucial therapeutic strategy for limiting excessive inflammatory responses.
| Pathway Component | Normal Function | Inhibition Mechanism | Therapeutic Target Potential |
|---|---|---|---|
| Inhibitor Kappa B Kinase Complex | Phosphorylates inhibitor kappa B alpha on serine 32 and serine 36 | Direct kinase inhibition or allosteric modulation | High - key regulatory node |
| Inhibitor Kappa B Alpha Degradation | Ubiquitin-proteasome mediated degradation | Stabilization of inhibitor kappa B alpha or proteasome inhibition | Moderate - risk of off-target effects |
| Nuclear Factor Kappa B Nuclear Translocation | p50/p65 heterodimer enters nucleus | Prevention of nuclear localization signals | High - specific pathway targeting |
| Target Gene Transcription | Transcription of inflammatory genes | Competitive deoxyribonucleic acid binding or chromatin modification | Moderate - potential for selectivity |
| Inflammatory Cytokine Production | Interleukin-1 beta, tumor necrosis factor-alpha, interleukin-6 production | Downstream gene expression suppression | High - direct therapeutic endpoint |
Cyclooxygenase enzymes represent fundamental targets in anti-inflammatory drug development, with cyclooxygenase-2 serving as the inducible isoform responsible for inflammatory prostaglandin production [13] [14]. The structural differences between cyclooxygenase-1 and cyclooxygenase-2 create opportunities for selective inhibition, particularly through access to a larger active site cavity in cyclooxygenase-2 that accommodates specific molecular features [13] [14].
The cyclooxygenase-2 active site exhibits approximately 25% larger volume compared to cyclooxygenase-1, primarily due to a single valine-523 substitution and additional amino acid differences in the secondary shell [13]. This enlarged cavity allows access to a side pocket that is restricted in cyclooxygenase-1 due to the presence of isoleucine at the corresponding position [13] [14]. Research on phenylpropanoic acid derivatives has demonstrated that specific substitution patterns can enhance cyclooxygenase-2 selectivity through optimized interactions with this unique binding site [15] [16].
The structure-activity relationships governing cyclooxygenase-2 inhibition reveal that aromatic ring substitutions play critical roles in determining selectivity profiles [17] [14]. Studies on related compounds have shown that the presence of methoxy groups enhances lipophilicity and binding affinity, while methyl substitutions can improve selectivity indices [17] [16]. The propanoic acid moiety remains essential for enzyme binding, serving as a fundamental pharmacophore that anchors the molecule within the active site [18] [19].
Investigation of methoxy-substituted phenylpropanoic acids has revealed specific structure-activity relationships that influence cyclooxygenase-2 inhibition potency . The ortho-methoxy positioning in 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid represents a strategic substitution pattern that may enhance binding interactions within the cyclooxygenase-2 active site . Research on similar compounds has demonstrated that methoxy group placement affects both metabolic stability and enzyme selectivity [22].
The dual methyl substitutions at the 4 and 6 positions provide additional steric and electronic effects that may contribute to cyclooxygenase-2 selectivity [14] [16]. Studies on dimethyl-substituted aromatic compounds have shown that such modifications can influence the orientation and binding affinity of molecules within enzyme active sites [23] [16]. These structural features collectively contribute to the potential for selective cyclooxygenase-2 inhibition while maintaining reduced affinity for cyclooxygenase-1.
| Structural Feature | Effect on Cyclooxygenase-1 Inhibition | Effect on Cyclooxygenase-2 Inhibition | Selectivity Index Impact | Clinical Relevance |
|---|---|---|---|---|
| Propanoic acid moiety | Essential for enzyme binding | Required for active site interaction | Baseline requirement | Fundamental pharmacophore |
| Aromatic ring substitution | Moderate influence on selectivity | Critical for side pocket access | Major determinant of selectivity | Key for reducing gastrointestinal toxicity |
| Methoxy group positioning | Minimal direct effect | Enhanced lipophilicity and binding | Moderate improvement | Metabolic stability improvement |
| Methyl group substitution | Slight enhancement of binding | Improved selectivity profile | Minor enhancement | Pharmacokinetic optimization |
| Halogen substitution | Variable depending on position | Increased potency when optimally placed | Significant when combined with other features | Enhanced therapeutic window |
Prostaglandin biosynthesis represents a complex enzymatic cascade that converts arachidonic acid into various bioactive mediators responsible for inflammatory responses [24] [25]. The pathway involves multiple enzyme targets, each presenting distinct opportunities for therapeutic intervention through selective inhibition strategies [24] [26]. Understanding the comparative efficacy of different inhibitory approaches provides insight into the potential therapeutic value of novel anti-inflammatory compounds.
The prostaglandin biosynthesis pathway encompasses several key enzymatic steps, beginning with cyclooxygenase-mediated conversion of arachidonic acid to prostaglandin H2, followed by specific synthase enzymes that produce individual prostaglandin species [24] [25]. Research has demonstrated that compounds targeting different points in this cascade can achieve varying degrees of anti-inflammatory efficacy while exhibiting distinct selectivity profiles [25] [26].
Studies on endocrine-disrupting compounds have revealed that many substances can inhibit prostaglandin synthesis through direct binding to cyclooxygenase enzyme active sites [25]. These investigations showed that compounds containing aromatic groups can stabilize binding within the hydrophobic active site, leading to obstruction of arachidonic acid conversion without affecting enzyme expression levels [25]. This mechanism suggests that 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid may similarly interact with cyclooxygenase enzymes through its aromatic structure and propanoic acid functionality.
Research comparing different propanoic acid derivatives has demonstrated varying degrees of anti-inflammatory activity depending on structural modifications [27] [28]. Studies investigating 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid derivatives showed significant anti-inflammatory activity in rat paw edema models, with most compounds exhibiting statistically significant effects [27]. Similarly, investigations of benzoxazolinone and benzothiazolinone derivatives with propanoic acid side chains revealed that propanoic acid derivatives generally demonstrated higher analgesic and anti-inflammatory activities compared to acetic acid analogs [28].
The comparative efficacy studies indicate that structural features beyond the basic propanoic acid pharmacophore significantly influence anti-inflammatory potency [29] [30]. Research on dibenztroponepropionic acids identified compounds with potency approximately 70 times greater than phenylbutazone in carrageenan paw assays, demonstrating the potential for substantial therapeutic enhancement through strategic structural modifications [29]. These findings suggest that the unique substitution pattern of 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid may confer distinct advantages in prostaglandin biosynthesis inhibition.
| Enzyme Target | Pathway Role | Inhibition Strategy | Therapeutic Outcome | Research Priority |
|---|---|---|---|---|
| Cyclooxygenase-1 | Constitutive prostaglandin synthesis | Non-selective nonsteroidal anti-inflammatory drug targeting | Broad anti-inflammatory effects with gastrointestinal risks | Mechanism elucidation |
| Cyclooxygenase-2 | Inducible inflammatory prostaglandin production | Selective inhibitor development | Anti-inflammatory with reduced gastrointestinal toxicity | Selectivity enhancement |
| Prostaglandin E Synthase | Prostaglandin E2 synthesis from prostaglandin H2 | Downstream enzyme modulation | Targeted pain and fever reduction | Novel target validation |
| Thromboxane Synthase | Thromboxane A2 formation | Specific isozyme targeting | Antithrombotic effects | Specificity development |
| Prostacyclin Synthase | Prostacyclin prostaglandin I2 production | Tissue-specific inhibition | Cardiovascular protection | Protective strategy design |
Comparative analysis of prostaglandin biosynthesis inhibition mechanisms reveals distinct pathways through which different compound classes achieve anti-inflammatory effects [31] [19]. Research on propionic acid derivatives has demonstrated anti-inflammatory properties mediated through G-protein coupled receptor pathways, leading to improved expression of factors associated with lipogenesis and glucose uptake [31]. These effects appear to be mediated primarily by macrophages rather than adipocytes, suggesting tissue-specific mechanisms of action [31].
Recent investigations of dual fatty acid amide hydrolase and cyclooxygenase inhibitors have provided insights into multitarget approaches for anti-inflammatory drug development [18]. Studies on compounds containing both carbamate moieties and 2-arylpropionic acid functionality demonstrated that such hybrid scaffolds can simultaneously target multiple enzymatic pathways involved in inflammation [18]. This research suggests that 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid may possess similar multitarget potential through its structural features.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reported Activity |
|---|---|---|---|---|
| 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid | C12H16O3 | 208.25 | Methoxy group at ortho position, two methyl groups at meta positions | Anti-inflammatory and antioxidant properties (in vitro studies) |
| 2-Methoxy-4-vinylphenol | C9H10O2 | 150.17 | Methoxy and vinyl substituents on phenyl ring | Potent Nuclear Factor Kappa B and cyclooxygenase-2 inhibition |
| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid | C10H12O4 | 196.20 | Hydroxy and methoxy substituents, dihydroferulic acid derivative | Enhanced muscle strength, metabolic modulation |
| 2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic acid | C16H15FO3 | 274.29 | Fluorine and methoxy substituents, biphenyl structure | Cyclooxygenase inhibition, anti-inflammatory effects |
| 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid | C17H13NO3S | 311.36 | Benzothiazolinone core with propanoic acid chain | Highest analgesic and anti-inflammatory activity in series |
2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid serves as a crucial synthetic intermediate in the development of eluxadoline derivatives, particularly in the formation of key structural components that contribute to the drug's pharmacological activity. Eluxadoline, a mixed mu-opioid receptor agonist and delta-opioid receptor antagonist, represents a significant advancement in the treatment of irritable bowel syndrome with diarrhea [1] [2] [3].
The compound's role in eluxadoline synthesis is primarily through its structural similarity to 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid intermediates that are incorporated into the final drug molecule. The synthetic pathway involves several critical intermediates, including methyl-5-formyl-2-methoxybenzoate and (S)-α-Methyl-4-phenyl-1H-imidazole-2-methanamine, which are essential for constructing the complex molecular framework of eluxadoline [4] [5] [6].
Research has demonstrated that the preparation of eluxadoline intermediates requires precise control of synthetic conditions to ensure optimal yield and purity. The synthesis typically involves multi-step reactions including condensation reactions, protection-deprotection sequences, and coupling reactions that must be carefully orchestrated to produce the desired intermediate compounds [7] [8].
The 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid structure contains key functional groups that facilitate its incorporation into more complex molecular architectures. The methoxy group at the 2-position and the dimethyl substituents at the 4 and 6 positions provide specific steric and electronic properties that are crucial for the biological activity of the final pharmaceutical compound .
Industrial synthesis of eluxadoline requires the development of cost-effective and scalable synthetic routes. Patent literature reveals that the synthesis of 2-(tert-butoxycarbonylamino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid, a related intermediate, involves the use of protecting groups and stereoselective reactions to ensure the correct configuration of the final product [11] [12] [13].
The chemical stability and reactivity profile of 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid make it an attractive intermediate for pharmaceutical synthesis. Its aromatic carboxylic acid structure provides multiple sites for chemical modification, allowing for the introduction of additional functional groups required for the construction of complex drug molecules .
GPR120 (Free Fatty Acid Receptor 4) represents a promising therapeutic target for the treatment of type 2 diabetes mellitus and metabolic disorders. The development of GPR120 agonists has become a significant focus in pharmaceutical research, with 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid serving as a valuable synthetic intermediate in this endeavor [14] [15] [16].
The structural characteristics of 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid align with the phenylpropanoic acid scaffold that has proven effective in GPR120 agonist development. The compound TUG-891, which exhibits an EC50 value of 43.7 nM against human GPR120, represents the first potent and selective GPR120 agonist and has been widely used to explore the physiological function of GPR120 [15] [17] [18].
Research has shown that GPR120 agonists based on phenylpropanoic acid derivatives can undergo β-oxidation in vivo, leading to the formation of benzoic acid derivatives that lose their GPR120 agonistic activity. This metabolic pathway has prompted researchers to develop structurally modified intermediates that can improve the pharmacokinetic profile while retaining or improving GPR120 potency and selectivity [17] [19].
The development of novel GPR120 agonists has involved the synthesis of compounds such as 11b and 14d, which demonstrate excellent GPR120 agonistic activity and improved pharmacokinetic properties. These compounds have shown the ability to reduce blood glucose in normal mice in a dose-dependent manner and display good antidiabetic effects in diet-induced obese mice [14] [20] [19].
Molecular simulation studies have revealed that effective GPR120 agonists must be capable of entering the active site of GPR120 and interacting with ARG99, a critical residue for receptor activation. The carboxylic acid group of ligands forms hydrogen bonds with the guanidine of Arg99, which is essential for the activity of ligands at GPR120 [15] [21].
The synthesis of GPR120 agonists involves structure-activity relationship studies that examine the effects of substituent modifications on the phenylpropanoic acid scaffold. Researchers have explored the introduction of substituents on the benzene ring, modification of the α or β position of phenylpropionic acid, and substitution of oxygen atoms for carbon atoms at the β position to improve metabolic stability [20] [22].
Positional isomerism plays a critical role in pharmaceutical intermediate design, particularly in the development of compounds like 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid. This type of isomerism occurs when functional groups or substituents are located at different positions within the same molecular framework, resulting in compounds with identical molecular formulas but different biological activities and pharmacological properties [23] [24] [25].
The significance of positional isomerism in drug development cannot be overstated, as different isomers can exhibit vastly different pharmacokinetic and pharmacodynamic properties. In the case of 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid, the positioning of the methoxy group at the 2-position and the methyl groups at the 4 and 6 positions creates a specific spatial arrangement that influences the compound's receptor binding affinity and biological activity [23] [26] [27].
Pharmaceutical companies must carefully consider positional isomerism during the synthesis of drug intermediates because different positional isomers can have dramatically different therapeutic effects and safety profiles. For example, in the synthesis of oxazolidinone derivatives, the linearly attached benzotriazole derivative showed more potency compared to the angular one in vitro, and among the E/Z-isomers of angularly attached derivatives, the E-isomer was found to be more potent than the Z-isomer [28].
The analytical characterization of positional isomers presents significant challenges in pharmaceutical development. Advanced analytical methods, including off-line RPLC x SFC hyphenated to high resolution MS, have been developed to characterize neutral positional isomers and identify mixtures that may interfere with the desired synthetic pathway [24] [29].
In pharmaceutical synthesis, the presence of unwanted positional isomers can lead to reduced yields, increased purification costs, and potential safety concerns. Each step in a multi-step synthesis requires the purification and isolation of the correct isomer, as failure to do so can result in the accumulation of impurities that may affect the final product quality [30].
The Food and Drug Administration (FDA) has issued guidelines that strongly encourage the development of single isomers and discourage stereoisomeric mixtures in new drug development. This regulatory approach has led to the development of chiral switches, where one of the enantiomers of an established racemate is developed as a new drug with improved efficacy and reduced adverse effects [31].
Positional isomerism also affects the crystallization behavior and solid-state properties of pharmaceutical compounds. Studies have shown that positional isomerization (para, ortho, and meta) has an effective role in the packing and intermolecular interactions of pharmaceutical derivatives, which can influence drug stability, bioavailability, and manufacturing processes [25].
The structure-activity relationship studies of positional isomers have revealed that even minor positional changes can result in significant differences in biological activity. This understanding has led to the development of rational drug design strategies that specifically target optimal positional arrangements to maximize therapeutic efficacy while minimizing adverse effects [32] [33].